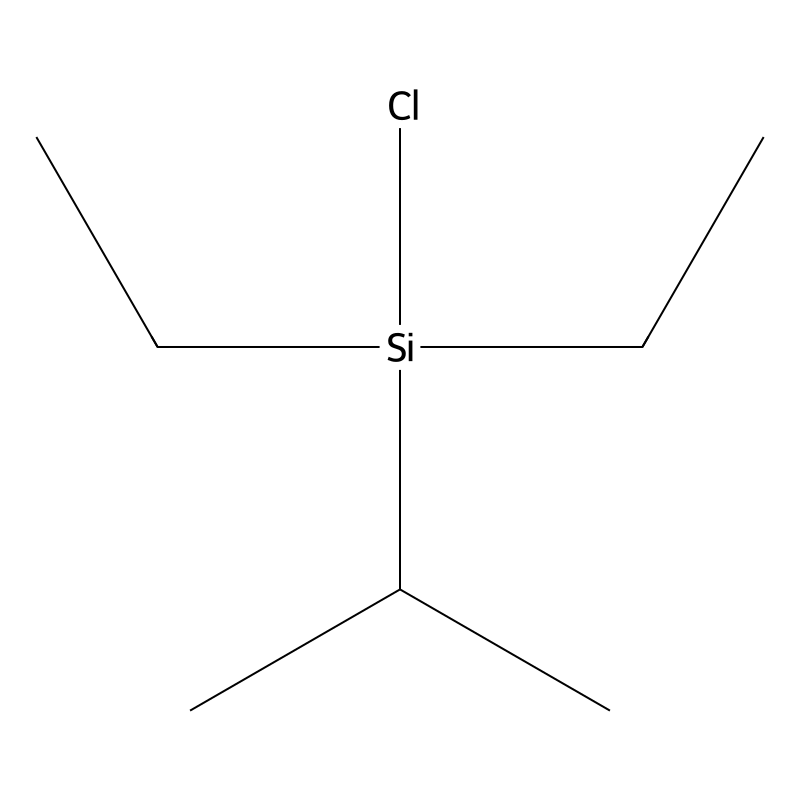Chlorodiethylisopropylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chlorodiethylisopropylsilane is a chlorosilane compound characterized by the presence of silicon bonded to chlorine atoms and alkyl groups. Its molecular structure includes two ethyl groups and one isopropyl group attached to the silicon atom, along with one chlorine atom. This compound falls under the broader category of chlorosilanes, which are known for their reactivity and utility in various chemical processes. Chlorosilanes typically exhibit a silicon-chlorine bond, making them valuable intermediates in the synthesis of siloxanes and silicones, which are widely used in industrial applications.
Synthesis of Organometallic Compounds:
Chlorodiethylisopropylsilane finds use as a precursor in the synthesis of various organometallic compounds. Its reactive chlorine atom can be readily substituted by other functional groups, including metals, to form new organometallic species. These organometallic compounds hold significant research interest due to their diverse applications in catalysis, materials science, and medicinal chemistry [].
Silicone Polymer Production:
Chlorodiethylisopropylsilane can be employed as a starting material for the production of specific silicone polymers. By undergoing various polymerization reactions, it can contribute to the formation of silicone chains with desired properties. These polymers find use in various applications, including sealants, lubricants, and electronics [].
- Hydrolysis: Upon exposure to water or moisture, chlorodiethylisopropylsilane reacts vigorously to produce hydrochloric acid and siloxanes. The general reaction can be represented as:where represents the ethyl and isopropyl groups.
- Reactions with Bases: Chlorodiethylisopropylsilane can react with bases to generate silanols, which can further undergo condensation reactions to form siloxanes.
- Substitution Reactions: This compound can also undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, leading to the formation of various organosilicon compounds.
Chlorodiethylisopropylsilane can be synthesized through several methods:
- Direct Halogenation: This method involves the reaction of diethylisopropylsilane with chlorine gas under controlled conditions. The reaction typically requires light or heat to initiate the halogenation process.
- Reaction of Silanes with Chlorinating Agents: Another approach involves reacting diethylisopropylsilane with chlorinating agents such as thionyl chloride or phosphorus pentachloride, which facilitates the substitution of hydrogen atoms by chlorine.
- Low-Temperature Synthesis: Recent studies have explored low-temperature reactions to synthesize chloromethyl silanes, which may provide pathways for producing chlorodiethylisopropylsilane through similar methodologies .
Chlorodiethylisopropylsilane finds applications in various fields:
- Silicone Production: It serves as an intermediate in the synthesis of silicone polymers, which are used in sealants, adhesives, and coatings due to their flexibility and resistance to temperature extremes.
- Surface Modification: The compound is employed for modifying surfaces to impart hydrophobic properties, making it useful in creating water-repellent materials.
- Chemical Synthesis: It acts as a reagent in organic synthesis, facilitating the introduction of silicon into organic molecules.
Interaction studies involving chlorodiethylisopropylsilane primarily focus on its reactivity with water and other nucleophiles. These interactions can lead to the formation of siloxanes or other organosilicon compounds. The reactivity profile indicates that chlorodiethylisopropylsilane can produce hazardous byproducts such as hydrogen chloride upon hydrolysis, necessitating careful handling during experiments .
Chlorodiethylisopropylsilane shares structural similarities with several other chlorosilanes. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Dimethyldichlorosilane | Two methyl groups and two chlorine atoms | Widely used as a precursor for silicone polymers |
| Trimethylchlorosilane | Three methyl groups and one chlorine atom | Commonly used for surface modification |
| Chloromethylsilane | One methyl group and one chlorine atom | Often utilized in silicone synthesis |
| Trichlorosilane | Three chlorine atoms bonded to silicon | Key intermediate in semiconductor manufacturing |
Chlorodiethylisopropylsilane is unique due to its specific combination of ethyl and isopropyl groups, which influence its reactivity and applications compared to other chlorosilanes. Its ability to modify surfaces while providing distinct properties makes it valuable in both industrial and research settings.
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








